molecular formula C10H6ClN3 B13809700 2-(3-Chloroquinoxalin-2-yl)acetonitrile CAS No. 68350-65-2

2-(3-Chloroquinoxalin-2-yl)acetonitrile

Cat. No.: B13809700
CAS No.: 68350-65-2
M. Wt: 203.63 g/mol
InChI Key: SCPJSCIMKCHTOO-UHFFFAOYSA-N
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Description

2-(3-Chloroquinoxalin-2-yl)acetonitrile is an organic compound with the molecular formula C10H6ClN3 and a molecular weight of 203.63 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

The synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile typically involves the reaction of 3-chloroquinoxaline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinoxaline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Chloroquinoxalin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chloroquinoxalin-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloroquinoxalin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

2-(3-Chloroquinoxalin-2-yl)acetonitrile can be compared with other quinoxaline derivatives, such as:

    2-(3-Bromoquinoxalin-2-yl)acetonitrile: Similar structure but with a bromo group instead of a chloro group.

    2-(3-Methylquinoxalin-2-yl)acetonitrile: Contains a methyl group instead of a chloro group.

    2-(3-Nitroquinoxalin-2-yl)acetonitrile: Contains a nitro group instead of a chloro group.

Properties

CAS No.

68350-65-2

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

2-(3-chloroquinoxalin-2-yl)acetonitrile

InChI

InChI=1S/C10H6ClN3/c11-10-9(5-6-12)13-7-3-1-2-4-8(7)14-10/h1-4H,5H2

InChI Key

SCPJSCIMKCHTOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CC#N

Origin of Product

United States

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